2,4-Dimethyl-D6-aniline hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-D6-aniline hydrochloride is a deuterated derivative of 2,4-dimethylaniline, where six hydrogen atoms are replaced by deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. The molecular formula of 2,4-Dimethyl-D6-aniline hydrochloride is C8H12ClN, and it has a molecular weight of 157.641 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-D6-aniline hydrochloride typically involves the deuteration of 2,4-dimethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of 2,4-Dimethyl-D6-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The final product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-D6-aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2,4-Dimethyl-D6-aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its enhanced metabolic stability.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals to improve their efficacy and reduce toxicity
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-D6-aniline hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dimethylaniline: The non-deuterated form of the compound, commonly used in organic synthesis and as an intermediate in dye production.
2,6-Dimethylaniline: Another isomer with similar chemical properties but different substitution patterns on the aromatic ring.
Deuterated Aniline Derivatives: Other deuterated aniline compounds used in similar applications, such as 3,5-dimethyl-D6-aniline.
Uniqueness: 2,4-Dimethyl-D6-aniline hydrochloride is unique due to its deuterium content, which imparts enhanced metabolic stability and allows for detailed mechanistic studies in various scientific fields. Its specific substitution pattern also makes it a valuable tool in synthetic chemistry and analytical applications .
Properties
Molecular Formula |
C8H12ClN |
---|---|
Molecular Weight |
163.68 g/mol |
IUPAC Name |
2,4-bis(trideuteriomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
HFXISSJBRAPVLG-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.